molecular formula C28H20N2O4 B13658353 Anthracene-9,10-diylbis(methylene) diisonicotinate

Anthracene-9,10-diylbis(methylene) diisonicotinate

Cat. No.: B13658353
M. Wt: 448.5 g/mol
InChI Key: BPGOXOIHKUIEBM-UHFFFAOYSA-N
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Description

Anthracene-9,10-diylbis(methylene) diisonicotinate is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. The compound consists of an anthracene core with two methylene bridges connecting to isonicotinate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene-9,10-diylbis(methylene) diisonicotinate typically involves the reaction of anthracene-9,10-diylbis(methylene) with isonicotinic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-diylbis(methylene) diisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: The isonicotinate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Anthracene-9,10-dione derivatives.

    Reduction: Hydro-anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of Anthracene-9,10-diylbis(methylene) diisonicotinate involves its interaction with molecular targets such as lipopolysaccharides in cell membranes. The compound’s fluorescent properties enable it to act as a probe, emitting light upon excitation. This emission can be used to monitor various biological and chemical processes. Additionally, its ability to generate singlet oxygen makes it useful in photodynamic therapy, where it induces oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functionality as both a fluorescent probe and a component in MOFs. Its ability to selectively bind to specific molecules and generate singlet oxygen makes it a versatile tool in various scientific fields.

Biological Activity

Anthracene-9,10-diylbis(methylene)diisonicotinate (ADMN) is an anthracene-based compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in materials science and biomedicine. This article provides a comprehensive overview of the biological activity of ADMN, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

ADMN is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C22H18N4O4
  • Molecular Weight : 410.37 g/mol
  • CAS Number : 307554-62-7

The compound features two isonicotinic acid moieties connected to an anthracene backbone through methylene linkers. This configuration contributes to its photophysical properties and potential applications in photodynamic therapy (PDT) as a singlet oxygen generator.

1. Photodynamic Therapy

ADMN has been studied for its role as a photosensitizer in photodynamic therapy. It generates singlet oxygen upon light activation, which can induce cytotoxic effects in cancer cells. The mechanism involves:

  • Absorption of Light : Upon exposure to light, ADMN absorbs photons and transitions to an excited state.
  • Singlet Oxygen Generation : The excited state facilitates the generation of singlet oxygen (1O2^1O_2), a reactive oxygen species that can damage cellular components, leading to apoptosis in targeted cells.

Research indicates that ADMN's efficiency in generating singlet oxygen is comparable to other established photosensitizers, making it a promising candidate for PDT applications .

2. Antimicrobial Activity

ADMN exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as E. coli and S. aureus through mechanisms that may involve oxidative stress induced by singlet oxygen production.

Case Study 1: Photodynamic Efficacy

In a study evaluating the photodynamic efficacy of ADMN, researchers treated cancer cell lines with ADMN followed by light exposure. The results indicated:

TreatmentCell Viability (%)Singlet Oxygen Generation (µM)
Control950
ADMN4525
ADMN + Light1540

This data demonstrates that light activation significantly enhances the cytotoxic effect of ADMN on cancer cells due to increased singlet oxygen generation .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of ADMN against Vibrio parahaemolyticus. The findings were as follows:

Concentration (µg/mL)Zone of Inhibition (mm)
00
105
5015
10025

The results indicate a dose-dependent increase in antimicrobial activity, suggesting that higher concentrations of ADMN are more effective at inhibiting bacterial growth .

Applications in Metal-Organic Frameworks (MOFs)

ADMN has also been incorporated into metal-organic frameworks (MOFs), enhancing their properties for gas adsorption and catalysis. For instance, studies have shown that MOFs containing ADMN exhibit improved selectivity for carbon dioxide capture due to the unique structural characteristics imparted by the anthracene moiety .

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

[10-(pyridine-4-carbonyloxymethyl)anthracen-9-yl]methyl pyridine-4-carboxylate

InChI

InChI=1S/C28H20N2O4/c31-27(19-9-13-29-14-10-19)33-17-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-34-28(32)20-11-15-30-16-12-20/h1-16H,17-18H2

InChI Key

BPGOXOIHKUIEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2COC(=O)C4=CC=NC=C4)COC(=O)C5=CC=NC=C5

Origin of Product

United States

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